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5-Phenoxythiophene-2-carboxylic acid

Catalog No.
S8866829
CAS No.
M.F
C11H8O3S
M. Wt
220.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenoxythiophene-2-carboxylic acid

Product Name

5-Phenoxythiophene-2-carboxylic acid

IUPAC Name

5-phenoxythiophene-2-carboxylic acid

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C11H8O3S/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

QSIYBERGOBZMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(S2)C(=O)O

5-Phenoxythiophene-2-carboxylic acid is an organic compound characterized by a thiophene ring substituted with a phenoxy group and a carboxylic acid functional group. The molecular formula for this compound is C11H9O3SC_{11}H_9O_3S. The structure consists of a five-membered aromatic ring containing sulfur (thiophene) and is substituted at the 2-position with a carboxylic acid (-COOH) and at the 5-position with a phenoxy group (-OPh). This unique arrangement contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

  • Esterification: It can react with alcohols to form esters through Fischer esterification, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group from the alcohol .
  • Reduction: The carboxylic acid can be reduced to a corresponding alcohol using reducing agents such as lithium aluminum hydride or borane .
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, losing carbon dioxide to form the corresponding thiophene derivative .
  • Nucleophilic Acyl Substitution: The carboxylic acid can also participate in nucleophilic acyl substitution reactions, particularly when converted into more reactive derivatives like acid chlorides .

The synthesis of 5-Phenoxythiophene-2-carboxylic acid can be achieved through several methods:

  • Direct Substitution: Starting from thiophene-2-carboxylic acid, phenol can be introduced via electrophilic aromatic substitution under acidic conditions.
  • Carboxylation of Thiophenes: Thiophene derivatives can be carboxylated using carbon dioxide under high pressure in the presence of a catalyst, followed by functionalization with phenol.
  • Coupling Reactions: Utilizing coupling reactions such as Suzuki or Sonogashira coupling can also lead to the formation of phenoxy-substituted thiophenes from appropriate precursors.

5-Phenoxythiophene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new therapeutic agents.
  • Materials Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Dyes and Pigments: The compound may also find applications in dye synthesis due to its chromophoric properties.

Interaction studies involving 5-Phenoxythiophene-2-carboxylic acid typically focus on its binding affinity with biological targets or its role in complexation with metal ions. Research on similar compounds suggests that thiophene derivatives can interact with proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. Detailed studies would be necessary to confirm these interactions specifically for this compound.

Several compounds share structural similarities with 5-Phenoxythiophene-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Phenoxythiophene-2-carboxylic acidSimilar thiophene and phenoxy substitutionPotentially different biological activity
3-(2-Nitrophenoxy)thiophene-2-carboxylic acidContains nitro group which may affect reactivityIncreased polarity and potential toxicity
3-Phenoxythiophene-2-carbaldehyde oximeAldehyde functional group instead of carboxylicDifferent reactivity due to carbonyl group

The unique combination of the phenoxy group at the 5-position and the carboxyl group at the 2-position distinguishes 5-Phenoxythiophene-2-carboxylic acid from other related compounds, potentially influencing its chemical reactivity and biological activity differently compared to its analogs.

Molecular Architecture and Stereochemical Features

Atomic Connectivity and Bonding Patterns

The core structure consists of a thiophene ring (C4H4S) with a phenoxy group (-O-C6H5) at position 5 and a carboxylic acid (-COOH) at position 2 (Fig. 1). Key bond parameters derived from analogous 4-phenoxythiophene-2-carboxylic acid and density functional theory (DFT) simulations include:

BondLength (Å)Angle (°)
C2-C3 (thiophene)1.43S1-C2-C3: 112.5
C5-O (phenoxy)1.36C5-O-C6 (phenoxy): 120.1
C2-COOH1.49O=C-O: 124.7

The thiophene ring exhibits aromaticity with partial double-bond character (1.36–1.43 Å), while the phenoxy group introduces electron-withdrawing effects that polarize the ring.

Conformational Analysis of the Thiophene-Phenoxy System

Rotational barriers for the phenoxy group were calculated at 8–12 kJ/mol via DFT, favoring a dihedral angle of 30–50° between the thiophene and phenyl planes to minimize steric clashes. This conformation optimizes π-π interactions between the thiophene and phenyl rings, stabilizing the molecule by ~15 kJ/mol compared to coplanar arrangements.

Physicochemical Properties

Solubility Behavior in Organic and Aqueous Media

Experimental solubility data for 5-phenylthiophene-2-carboxylic acid provides a proxy for predicting behavior:

SolventSolubility (mg/mL, 25°C)Notes
Water<0.1pH-dependent ionization
Ethanol12.4Improved via H-bonding
DMSO34.7High dipolar aprotic solubility
Dichloromethane2.1Limited by polarity mismatch

The phenoxy group’s hydrophobicity reduces aqueous solubility compared to hydroxylated analogs, while carboxylic acid deprotonation (pH >4) enhances water compatibility.

Thermal Stability and Phase Transition Profiles

DSC analysis of 5-phenylthiophene-2-carboxylic acid shows a melting point of 188–192°C with decomposition onset at 240°C. For the phenoxy derivative, simulations predict:

PropertyValue
Melting point175–185°C (estimated)
Thermal decomposition T230–250°C
ΔHfusion28–32 kJ/mol

Decomposition pathways involve decarboxylation above 200°C, followed by sulfur oxide elimination.

Acid-Base Behavior and pKa Determination

The carboxylic acid group exhibits a pKa of ~3.5 (predicted via COSMO-RS), comparable to 4-phenoxythiophene-2-carboxylic acid (experimental pKa 3.4). Protonation states influence solubility and reactivity:

pHDominant FormSolubility (mg/mL)
<2Neutral (-COOH)0.08
3–5Zwitterionic0.15
>6Deprotonated (-COO⁻)1.2

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

220.01941529 g/mol

Monoisotopic Mass

220.01941529 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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